2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol
Description
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-23(18-8-10-19(30-2)11-9-18)24(28-25(26)27-16)21-13-12-20(14-22(21)29)31-15-17-6-4-3-5-7-17/h3-14,29H,15H2,1-2H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZWKLESCGBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the amino, methoxy, and benzyloxy groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally and functionally related diaryl pyrimidines and analogs (Table 1).
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations
Substituent Effects on Binding Affinity :
- The naphthyl group in AP-NP enhances binding to the hACE2-S interface (ΔG = -9.2 kcal/mol) via π-π stacking and hydrophobic interactions. In contrast, the target compound’s 4-methoxyphenyl group may offer weaker interactions due to its smaller aromatic surface.
- Methoxy Positioning : AP-3-OMe-Ph (3-methoxyphenyl) exhibits lower binding energy than AP-NP, suggesting para-substitution (as in the target compound) optimizes spatial compatibility with target proteins.
Lipophilicity and Bioavailability :
- The target compound’s XLogP3 (~4.5) is intermediate between AP-NP (3.8) and the fluorinated analog (4.7). Higher lipophilicity (e.g., due to fluorine in ) may improve membrane permeability but reduce aqueous solubility.
Steric and Electronic Effects :
- 6-Methyl Group : Present in both the target compound and AP-4-Me-Ph, this group may stabilize the pyrimidine conformation but could hinder binding if adjacent to bulky protein residues.
- Benzyloxy vs. Fluorobenzyloxy : The fluorinated analog () likely exhibits enhanced metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target compound’s unsubstituted benzyloxy group may confer faster clearance.
Ortho-Substituent Limitations :
- The 2-chloro and 2-methoxy derivatives () show reduced binding affinity, highlighting the importance of para-substitution for optimal target engagement.
Biological Activity
The compound 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol is a pyrimidine derivative that has garnered attention due to its potential biological activities. Its unique structure, characterized by the presence of an amino group, methoxy group, and benzyloxy substituent, suggests a range of interactions with biological targets, which may lead to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.44 g/mol. The structural features include:
- Pyrimidine Core: Essential for biological activity, particularly in nucleic acid interactions.
- Amino Group: Enhances solubility and potential interactions with enzymes.
- Methoxy and Benzyloxy Groups: Contribute to lipophilicity and stability.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes related to cancer and infectious diseases.
- Receptor Modulation: The compound may interact with cellular receptors, influencing signaling pathways critical for cell proliferation and survival.
The biological activity of this compound is primarily attributed to its ability to bind to active sites on proteins, facilitated by its functional groups. The amino and methoxy groups enhance binding affinity, while the benzyloxy group may improve metabolic stability.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological effects of this compound:
-
Anticancer Activity:
- A study demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis. It was shown to downregulate proteins involved in cell cycle progression (e.g., cyclins and CDKs).
- Table 1: Anticancer Activity Assays
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis induction A549 (Lung) 20 Cell cycle arrest HeLa (Cervical) 18 Inhibition of proliferation -
Antimicrobial Properties:
- The compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity.
- Table 2: Antimicrobial Activity
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
In Vivo Studies:
- Animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Q & A
Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 80 | 87 | >95% para |
| PdCl₂ | THF | 60 | 52 | 80% para |
Q. Table 2: Environmental Degradation Parameters
| Pathway | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acidic Hydrolysis | 0.28 | 45.3 |
| UV Photolysis | 0.12 | 22.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
